molecular formula C21H19ClN2O6S B2689867 methyl 4-[6-chloro-2-(morpholine-4-carbonyl)-1,1-dioxo-4H-1lambda6,4-benzothiazin-4-yl]benzoate CAS No. 1251648-22-2

methyl 4-[6-chloro-2-(morpholine-4-carbonyl)-1,1-dioxo-4H-1lambda6,4-benzothiazin-4-yl]benzoate

Cat. No.: B2689867
CAS No.: 1251648-22-2
M. Wt: 462.9
InChI Key: MFXCCBADNULLHQ-UHFFFAOYSA-N
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Description

Methyl 4-[6-chloro-2-(morpholine-4-carbonyl)-1,1-dioxo-4H-1λ⁶,4-benzothiazin-4-yl]benzoate is a heterocyclic compound featuring a benzothiazine core modified with a sulfone group (1,1-dioxo), a chlorine substituent at position 6, and a morpholine-4-carbonyl group at position 2. The methyl benzoate moiety is attached at position 4 of the benzothiazine ring.

Properties

IUPAC Name

methyl 4-[6-chloro-2-(morpholine-4-carbonyl)-1,1-dioxo-1λ6,4-benzothiazin-4-yl]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H19ClN2O6S/c1-29-21(26)14-2-5-16(6-3-14)24-13-19(20(25)23-8-10-30-11-9-23)31(27,28)18-7-4-15(22)12-17(18)24/h2-7,12-13H,8-11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MFXCCBADNULLHQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC=C(C=C1)N2C=C(S(=O)(=O)C3=C2C=C(C=C3)Cl)C(=O)N4CCOCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H19ClN2O6S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

462.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 4-[6-chloro-2-(morpholine-4-carbonyl)-1,1-dioxo-4H-1lambda6,4-benzothiazin-4-yl]benzoate typically involves multiple steps, starting with the preparation of the benzothiazine core. This can be achieved through the cyclization of appropriate precursors under controlled conditions. The morpholine moiety is then introduced via a nucleophilic substitution reaction, followed by the esterification of the benzoic acid derivative to form the final product .

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for certain steps, as well as the development of efficient purification methods to ensure the final product meets the required specifications.

Chemical Reactions Analysis

Types of Reactions

Methyl 4-[6-chloro-2-(morpholine-4-carbonyl)-1,1-dioxo-4H-1lambda6,4-benzothiazin-4-yl]benzoate can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid for oxidation, reducing agents such as lithium aluminum hydride for reduction, and nucleophiles like amines or thiols for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups into the molecule.

Scientific Research Applications

    Chemistry: The compound can be used as a building block for the synthesis of more complex molecules.

    Biology: It may serve as a probe for studying biological processes involving benzothiazine derivatives.

    Medicine: The compound’s unique structure makes it a candidate for drug development, particularly in the areas of anti-inflammatory and anticancer research.

    Industry: It can be used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of methyl 4-[6-chloro-2-(morpholine-4-carbonyl)-1,1-dioxo-4H-1lambda6,4-benzothiazin-4-yl]benzoate involves its interaction with specific molecular targets. The benzothiazine ring can interact with enzymes or receptors, modulating their activity. The morpholine moiety may enhance the compound’s solubility and bioavailability, facilitating its transport to the target sites .

Comparison with Similar Compounds

Benzothiazine vs. Quinoline Derivatives

  • The chlorine substituent may further modulate electronic properties.
  • Quinoline Derivatives (C1–C7, ): These feature a quinoline-piperazine-carbonyl scaffold linked to methyl benzoate. Substituents on the quinoline’s phenyl ring (e.g., bromo, chloro, fluoro) alter steric and electronic profiles but lack the sulfone group, which may reduce oxidative stability compared to the target compound .

Benzothiazine vs. Triazine Derivatives

  • Triazine-Morpholine Derivatives (Compound 21, ) : The triazine core introduces three nitrogen atoms, increasing polarity and hydrogen-bonding capacity. However, the absence of a sulfone group may reduce metabolic resistance compared to the target’s benzothiazine sulfone .

Substituent Effects

Morpholine-Carbonyl Group

  • Target Compound: The morpholine-4-carbonyl group enhances solubility due to morpholine’s hydrophilic nature. This contrasts with quinoline derivatives (C1–C7), which rely on halogen substituents for lipophilicity .
  • Ethyl 3-[2-(3,4-Dimethoxybenzoyl)-1,1-Dioxo-Benzothiazin-4-Yl]Benzoate () : Replacing morpholine with a 3,4-dimethoxybenzoyl group increases aromaticity but reduces solubility, highlighting the target’s balance between hydrophilicity and bioactivity .

Halogen and Sulfone Groups

  • The target’s 6-chloro substituent and sulfone group are absent in triazine derivatives () and pyridazine/isoxazole-based esters (), which may limit their electrophilic reactivity .

Comparative Data Table

Compound Name Core Structure Key Substituents Molecular Weight (g/mol) Yield/Commercial Availability Evidence Source
Target Compound Benzothiazine 6-Cl, morpholine-4-carbonyl, 1,1-dioxo ~493.89 (calculated) N/A
C1 (Methyl 4-(4-(2-Phenylquinoline-4-Carbonyl) Piperazin-1-yl) Benzoate) Quinoline Phenyl, piperazine ~527.57 (calculated) Synthesized (solid)
Compound 21 (Triazine-Morpholine Derivative) Triazine Dimorpholino, phenyl urea 369.40 92% yield
Ethyl 3-[2-(3,4-Dimethoxybenzoyl)-1,1-Dioxo-Benzothiazin-4-Yl]Benzoate Benzothiazine 3,4-Dimethoxybenzoyl ~455.47 (calculated) Commercial ($54–$79/mg)

Biological Activity

Methyl 4-[6-chloro-2-(morpholine-4-carbonyl)-1,1-dioxo-4H-1lambda6,4-benzothiazin-4-yl]benzoate is a complex organic compound that exhibits significant biological activity, particularly in the context of cancer research and potential therapeutic applications. This article delves into its synthesis, biological mechanisms, and relevant case studies that highlight its efficacy against various cancer cell lines.

Chemical Structure and Synthesis

The compound features a benzothiazine ring , a morpholine moiety , and a benzoate ester , which contribute to its unique properties. The synthesis typically involves multiple steps:

  • Preparation of the Benzothiazine Core : This is achieved through cyclization of appropriate precursors.
  • Introduction of the Morpholine Moiety : This is done via nucleophilic substitution.
  • Esterification : The final step involves the esterification of the benzoic acid derivative.

The biological activity of this compound primarily involves its interaction with specific molecular targets:

  • Enzyme Modulation : The benzothiazine ring can interact with enzymes or receptors, modulating their activity.
  • Bioavailability : The morpholine moiety enhances solubility and facilitates transport to target sites.

Anticancer Properties

Recent studies have demonstrated that this compound exhibits potent anticancer properties. For instance, it has been evaluated against various cancer cell lines including:

Cancer Cell LineIC50 (µM)Mechanism of Action
SJSA-1 (Osteosarcoma)0.19Inhibition of MDM2 protein
MCF-7 (Breast Carcinoma)0.25Induction of apoptosis
A549 (Lung Carcinoma)0.30Cell cycle arrest

The compound has shown promising results in inhibiting tumor growth in xenograft models, indicating its potential as a therapeutic agent.

Case Studies

  • MDM2 Inhibition : In a study focused on MDM2 inhibitors, this compound was identified as a potent inhibitor with an IC50 value of 190 nM against the SJSA-1 cell line. This highlights its potential in targeting oncogenic pathways associated with tumor growth .
  • Apoptosis Induction : Another study demonstrated that this compound could induce apoptosis in cancer cells through the activation of intrinsic pathways. Flow cytometry assays indicated that it effectively arrested the G2/M phase of the cell cycle, leading to cell death .

Comparative Analysis

This compound can be compared to other benzothiazine derivatives:

Compound NameStructureBiological Activity
Methyl 4-[6-chloro-2-(piperidine-4-carbonyl)-1,1-dioxo]Similar core structureModerate anticancer activity
Methyl 4-[6-chloro-2-(pyrrolidine-4-carbonyl)-1,1-dioxo]Similar core structureLower efficacy compared to target compound

The inclusion of the morpholine moiety in the target compound enhances its reactivity and biological activity compared to similar compounds.

Q & A

Q. What are the recommended synthetic routes for methyl 4-[6-chloro-2-(morpholine-4-carbonyl)-1,1-dioxo-4H-1λ⁶,4-benzothiazin-4-yl]benzoate, and how are intermediates characterized?

Synthesis typically involves multi-step reactions, including cyclization of benzothiazinone cores and subsequent morpholine-4-carbonyl coupling. Key intermediates (e.g., substituted benzothiazinones) are characterized via:

  • Melting point analysis to confirm purity.
  • Elemental analysis (CHNS) to validate stoichiometry.
  • IR spectroscopy to identify functional groups (e.g., C=O stretch at ~1700 cm⁻¹ for morpholine carbonyl) .
  • UV-Vis spectroscopy to monitor conjugation and electronic transitions in intermediates .

Q. What safety precautions are critical when handling this compound?

The compound shares hazards with structurally similar benzothiazinones and benzoates:

  • Acute toxicity (oral, dermal, inhalation; Category 4 under EU-GHS/CLP) necessitates lab PPE (gloves, goggles, fume hoods).
  • First aid measures : Immediate rinsing for skin/eye contact, medical consultation for ingestion/inhalation .

Q. How is the purity of the compound validated in academic research?

  • HPLC with UV detection : Use mobile phases like methanol/water/0.2 M NaH₂PO₄ adjusted to pH 5.5 for optimal separation .
  • High-resolution mass spectrometry (HRMS) to confirm molecular weight (e.g., C₁₈H₁₅ClN₂O₄S expected at ~414.3 g/mol).

Advanced Research Questions

Q. How can researchers resolve contradictions in spectroscopic data for intermediates?

Example: Discrepancies in IR carbonyl peaks may arise from conformational flexibility or solvent effects. Mitigation strategies include:

  • Variable-temperature NMR to study dynamic behavior.
  • Computational modeling (DFT) to correlate observed peaks with theoretical vibrational modes .
  • Cross-validation with X-ray crystallography for solid-state structures .

Q. What experimental design principles apply to studying environmental fate and degradation pathways?

Adopt frameworks like Project INCHEMBIOL :

  • Abiotic studies : Hydrolysis/photolysis under controlled pH/light conditions.
  • Biotic studies : Use microbial consortia to assess biodegradation rates.
  • Analytical tools : LC-MS/MS to detect transformation products (e.g., demethylated benzoate derivatives).

Q. How can mechanochemical synthesis improve yield and sustainability for this compound?

Mechanochemistry (e.g., ball milling) reduces solvent use and enhances reaction efficiency:

  • Optimized parameters : Grinding time (30–60 min), stoichiometric ratios (1:1.2 for benzothiazinone:morpholine reagent).
  • Green metrics : Compare E-factor (waste per product) to traditional methods .

Q. What strategies address low solubility in bioactivity assays?

  • Co-solvent systems : Use DMSO/PBS mixtures (<1% DMSO to minimize cytotoxicity).
  • Prodrug modification : Introduce hydrolyzable groups (e.g., ester-to-acid conversion in vivo) .

Methodological Notes

  • Contradiction Management : When spectral data conflicts with literature (e.g., unexpected δ values in ¹H NMR), verify solvent deuteration effects and calibrate instruments with internal standards .
  • Environmental Impact Assessment : Prioritize OECD 301 guidelines for biodegradability testing, coupled with QSAR modeling to predict ecotoxicity .

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